molecular formula C16H17NO2 B12585612 N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide CAS No. 649558-93-0

N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide

Cat. No.: B12585612
CAS No.: 649558-93-0
M. Wt: 255.31 g/mol
InChI Key: ZVPAGMNRGNGKED-UHFFFAOYSA-N
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Description

N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide is a benzamide derivative supplied for research and development purposes. Benzamide compounds are a significant area of interest in medicinal chemistry due to their wide range of potential biological activities. Related benzamide structures have been investigated as inhibitors for various enzymes, such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) isoenzymes, with activities observed at nanomolar levels . The benzamide pharmacophore is a common feature in the design of novel bioactive compounds and is frequently explored for its potential application in developing inhibitors for specific biological targets . This compound is intended for research applications such as assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies in drug discovery. Researchers can utilize it as a building block or a reference standard in exploring new therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

649558-93-0

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[2-(1-hydroxypropan-2-yl)phenyl]benzamide

InChI

InChI=1S/C16H17NO2/c1-12(11-18)14-9-5-6-10-15(14)17-16(19)13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19)

InChI Key

ZVPAGMNRGNGKED-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method 1: Direct Amidation

This method involves the direct reaction between 2-hydroxybenzoic acid and (2S)-1-hydroxypropan-2-amine in the presence of an activating agent such as benzoyl chloride.

Procedure :

  • Dissolve 2-hydroxybenzoic acid in a suitable solvent (e.g., dichloromethane).
  • Add benzoyl chloride dropwise under stirring.
  • Introduce (2S)-1-hydroxypropan-2-amine to the mixture.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product through recrystallization.

Yield : Reported yields can vary but typically range from 70% to 85% depending on reaction conditions.

Method 2: Aqueous Reaction

An alternative method involves conducting the reaction in an aqueous medium, which simplifies post-reaction processing and enhances yield.

Procedure :

  • Mix sodium hydroxide with water to create a basic solution.
  • Add phenethylamine and benzoyl chloride while maintaining a low temperature (below 10°C).
  • Stir the mixture at room temperature after adding benzoyl chloride.
  • Filter and wash the resulting solid to neutrality.
  • Dry under vacuum at controlled temperatures.

Yield : This method has shown yields as high as 99%, making it a highly efficient alternative.

Method 3: Using Catalysts

Catalytic methods can also be employed to facilitate the synthesis of N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide.

Procedure :

  • Employ a catalytic amount of a coupling agent (e.g., EDC or DCC) to activate the carboxylic acid.
  • Combine all reactants in a solvent such as DMF or DMSO.
  • Stir under controlled temperature conditions for optimal reaction time.

Yield : Yields can reach approximately 90% with proper optimization of catalyst concentration and reaction time.

Method Yield (%) Solvent Used Reaction Time Advantages
Direct Amidation 70 - 85 Dichloromethane Several hours Simplicity
Aqueous Reaction Up to 99 Water Few hours High yield, environmentally friendly
Catalytic Method ~90 DMF/DMSO Few hours Efficient with lower reagent use

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

The compound has been studied for its anticancer and antimicrobial properties. Research indicates that derivatives of benzamide compounds often exhibit significant biological activity against various cancer cell lines and microbial strains.

Anticancer Activity

N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide and its derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies involving related compounds demonstrated potent activity against human colorectal carcinoma cell lines (HCT116). The compounds were evaluated using the Sulforhodamine B (SRB) assay, revealing IC50 values that indicate their effectiveness compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial potential of benzamide derivatives has also been explored. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values were determined to assess their effectiveness against various strains .

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Nucleophilic substitution : Starting materials are reacted with appropriate electrophiles to form intermediate products.
  • Dehydration reactions : These intermediates undergo dehydration to yield more complex structures.
  • Nucleophilic addition : Final transformation where nucleophiles add to the electrophilic centers to form the desired benzamide structure.

This synthetic pathway can be optimized for yield and purity, which is crucial for subsequent biological evaluations .

Case Studies and Research Findings

Several studies have documented the applications of this compound derivatives in clinical and laboratory settings:

Anticancer Studies

In a study focusing on related benzamide derivatives, compounds were tested against various cancer cell lines including A549 (lung cancer) and HCT116 (colorectal cancer). Results indicated that certain modifications to the benzamide structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than those of established treatments .

Antimicrobial Studies

Research on antimicrobial efficacy showed that specific derivatives of benzamides exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can lead to improved antimicrobial properties .

Comparative Data Table

The following table summarizes key findings from various studies on this compound derivatives:

CompoundActivity TypeTarget Cell Line / MicrobeIC50/MIC ValueReference
Compound AAnticancerHCT1165.85 µM
Compound BAnticancerA5494.53 µM
Compound CAntimicrobialE. coli1.43 µM
Compound DAntimicrobialS. aureus1.27 µM

Mechanism of Action

The mechanism of action of N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • This property may improve target binding in biological systems, akin to hydroxylated derivatives in .
  • Electronic Effects : Substituents such as CF3 () or tetrazole () introduce electron-withdrawing effects, altering electronic distribution and receptor affinity. The hydroxypropan group, in contrast, offers electron-donating characteristics.
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-(2-hydroxyalkyl)benzamides, which utilize acyl chlorides and amino alcohols under mild conditions .

Biological Activity

N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide, also known as 2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a hydroxypropan-2-yl substituent, which contributes to its biological properties. The presence of hydroxyl and amide groups is crucial for its interaction with biological targets, enhancing solubility and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and amide functionalities facilitate binding to these targets, leading to modulation of their activity. For instance, the compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. This inhibition is critical for disrupting the life cycle of Plasmodium species, particularly P. falciparum and P. vivax .

Antimalarial Activity

Research indicates that this compound exhibits potent antimalarial properties. In vitro studies have demonstrated its efficacy against both blood and liver stages of P. falciparum, with IC50 values below 0.03 μM . This dual-stage activity is significant for developing prophylactic treatments against malaria.

Inhibition of Enzymes

The compound has also been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 Value Reference
Human Carbonic Anhydrase I (hCA I)4.07 ± 0.38 nM
Human Carbonic Anhydrase II (hCA II)10.68 ± 0.98 nM
Acetylcholinesterase (AChE)33.1 - 85.8 µM

These findings suggest that the compound may have applications in treating conditions related to enzyme dysregulation, such as glaucoma or Alzheimer's disease.

Structure-Activity Relationships (SAR)

The SAR studies conducted on related benzamide derivatives reveal that modifications in the phenolic ring significantly affect biological activity. For example, substituents on the benzamide core can enhance binding affinity and selectivity towards specific targets . Notably, compounds with additional alkyl or halogen substituents have shown improved potency against protozoan parasites like Toxoplasma gondii and Leishmania donovani.

Case Study 1: Antimalarial Efficacy

In a clinical study involving patients infected with P. falciparum, this compound demonstrated a single-dose cure rate comparable to existing treatments, showcasing its potential as a frontline therapy against malaria .

Case Study 2: Enzyme Inhibition

A series of in vitro assays assessed the compound's inhibitory effects on hCA I and hCA II, revealing nanomolar potency that positions it as a candidate for further development in treating metabolic disorders linked to carbonic anhydrase dysregulation .

Q & A

Q. What are the standard synthetic protocols for N-[2-(1-hydroxypropan-2-yl)phenyl]benzamide?

The compound is typically synthesized via multi-step routes involving:

  • Hydrogenation : Pd/C and H₂ in MeOH for 18 hours to reduce intermediate groups .
  • Acylation : Reaction with methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ for 1 hour to introduce the benzamide moiety .
  • Protection/deprotection strategies : Use of TIPSCl (triisopropylsilyl chloride) with Et₃N and DMAP in DMF for 3.5 hours to protect hydroxyl groups . These methods emphasize reagent selection and reaction time optimization to achieve high yields.

Q. How can crystallographic characterization resolve structural ambiguities in this compound?

Polymorph analysis via single-crystal X-ray diffraction is critical. For example, N-[2-(hydroxymethyl)phenyl]benzamide (a structural analog) crystallizes in the P2₁/n space group, with distinct unit cell parameters (e.g., a = 9.8 Å, b = 12.3 Å) and hydrogen-bonding networks influencing solubility and stability . Methodologically, slow evaporation from polar solvents (e.g., ethanol/water mixtures) is recommended for crystal growth.

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Avoiding inhalation of dust (S22) and skin/eye contact (S24/25) .
  • Using fume hoods during synthesis and wearing nitrile gloves.
  • Storing the compound in airtight containers under inert gas (e.g., N₂) to prevent degradation.

Advanced Research Questions

Q. How do substituents on the benzamide ring affect reaction yields in functionalization studies?

Experimental data show:

  • Electron-withdrawing groups (e.g., -Cl, -Br) improve yields (84–92%) due to enhanced electrophilicity at the amide carbonyl .
  • Bulky substituents (e.g., tert-butyl) reduce reactivity, yielding 60–70% products, likely due to steric hindrance .
  • Benzyl groups lead to no product formation, suggesting incompatibility with thiol-based coupling agents . Systematic screening of substituents using DFT calculations (e.g., Fukui indices) can predict reactivity trends.

Q. What kinetic insights can be derived from isotopic labeling studies of this compound?

Comparative kinetic analysis of N-[2-(4,5-dihydrooxazol-2-yl)phenyl]benzamide and its deuterated analog (D5) reveals:

  • A kinetic isotope effect (KIE) of kH/kD = 2.84, indicating proton transfer is rate-limiting in dehydrogenative Heck reactions .
  • Linear regression of time-conversion plots (0–250 minutes) shows faster initial rates for the non-deuterated compound (slope = 0.28 vs. 0.10) . These findings guide mechanistic studies and catalyst optimization.

Q. How can computational methods predict physicochemical properties of this compound?

Advanced tools include:

  • Quantum chemical calculations : To model dipole moments and HOMO-LUMO gaps, critical for solubility and reactivity .
  • QSAR models : Correlating substituent electronic parameters (e.g., Hammett σ values) with biological activity (e.g., EC₅₀ for GPR35 agonism) .
  • Neural networks : Trained on datasets like PubChem to predict logP, pKa, and metabolic stability .

Q. What structural modifications enhance this compound's target selectivity?

SAR studies of benzamide derivatives highlight:

  • Tetrazole incorporation at the phenyl ring improves GPR35 binding (EC₅₀ = 0.041 μM) by introducing hydrogen-bonding motifs .
  • Trifluoromethyl groups increase lipophilicity (logP +0.5) and metabolic stability, as seen in analogs with enhanced pharmacokinetic profiles .
  • Ortho-substituents (e.g., -OH, -OCH₃) reduce off-target effects by sterically blocking non-specific interactions .

Q. How does polymorphism impact the compound's bioavailability in preclinical studies?

Polymorphs of N-[2-(hydroxymethyl)phenyl]benzamide exhibit:

  • Varying dissolution rates : Form I (needle-like crystals) dissolves 30% faster than Form II (plate-like) due to weaker intermolecular interactions .
  • Stability differences : Form II is more hygroscopic, requiring storage at ≤40% relative humidity . Differential scanning calorimetry (DSC) and PXRD are essential for polymorph screening.

Methodological Notes

  • Contradictory Data : Substituent effects on reactivity (e.g., benzyl groups causing reaction failure vs. tert-butyl enabling moderate yields) necessitate case-by-case optimization.
  • Advanced Techniques : Use deuterated analogs for kinetic isotope effect studies and dynamic mass redistribution assays for receptor activation profiling .

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